molecular formula C3H6ClF4N B2615588 2,3,3,3-Tetrafluoropropan-1-amine;hydrochloride CAS No. 14117-04-5

2,3,3,3-Tetrafluoropropan-1-amine;hydrochloride

Cat. No.: B2615588
CAS No.: 14117-04-5
M. Wt: 167.53
InChI Key: TUXHQSZTZNUEND-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoropropan-1-amine;hydrochloride is a chemical compound with the molecular formula C3H6ClF4N. It is known for its unique properties and applications in various scientific fields. The compound is often used in research due to its stability and reactivity, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3,3-Tetrafluoropropan-1-amine;hydrochloride typically involves the fluorination of propan-1-amine. The process includes multiple steps, starting with the introduction of fluorine atoms to the propan-1-amine backbone. This is usually achieved through the use of fluorinating agents under controlled conditions to ensure the selective addition of fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. The reaction conditions are carefully monitored, and advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,3,3,3-Tetrafluoropropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

2,3,3,3-Tetrafluoropropan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,3,3,3-Tetrafluoropropan-1-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, making it a potent inhibitor or activator of specific biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 2,2,3,3-Tetrafluoropropan-1-amine;hydrochloride
  • 3,3,3-Trifluoropropan-1-amine;hydrochloride
  • 2,3,3-Trifluoropropan-1-amine;hydrochloride

Comparison: 2,3,3,3-Tetrafluoropropan-1-amine;hydrochloride is unique due to the presence of four fluorine atoms, which significantly influence its chemical and physical properties. Compared to similar compounds with fewer fluorine atoms, it exhibits higher stability and reactivity, making it more suitable for specific applications in research and industry.

Properties

IUPAC Name

2,3,3,3-tetrafluoropropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F4N.ClH/c4-2(1-8)3(5,6)7;/h2H,1,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXHQSZTZNUEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14117-04-5
Record name 2,3,3,3-tetrafluoropropan-1-amine hydrochloride
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